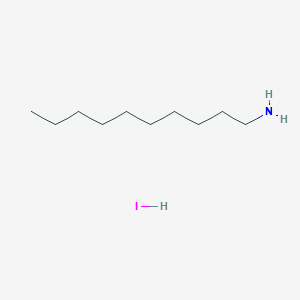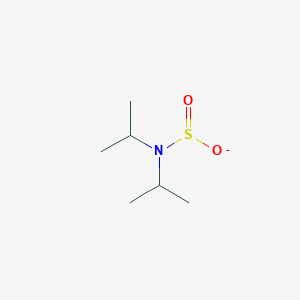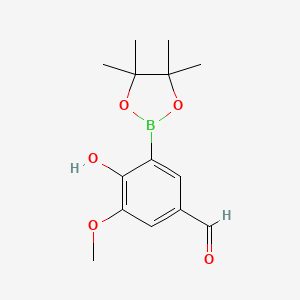
Decan-1-amine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decan-1-amine hydroiodide is an organic compound with the molecular formula C₁₀H₂₃N·HI It is a derivative of decan-1-amine, where the amine group is protonated and paired with a hydroiodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decan-1-amine hydroiodide can be synthesized through the reaction of decan-1-amine with hydroiodic acid. The reaction typically involves the following steps:
- Dissolve decan-1-amine in an appropriate solvent such as ethanol.
- Slowly add hydroiodic acid to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed until the formation of this compound is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to decan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Decanamide or decanenitrile.
Reduction: Decan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decan-1-amine hydroiodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of decan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. It can participate in various chemical reactions by donating its lone pair of electrons. The hydroiodide ion can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Decan-1-amine: The parent compound, which lacks the hydroiodide ion.
Decanamide: An oxidized form of decan-1-amine.
Decanenitrile: Another oxidized derivative.
Uniqueness: Decan-1-amine hydroiodide is unique due to its combination of nucleophilic amine and easily replaceable iodide ion. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
Molekularformel |
C10H24IN |
|---|---|
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
decan-1-amine;hydroiodide |
InChI |
InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
InChI-Schlüssel |
ANGXTHKGHPNXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)


![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)

![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)

![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)

